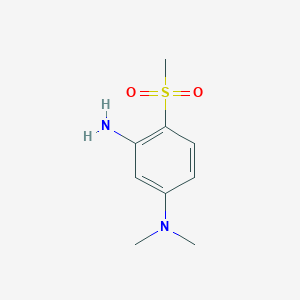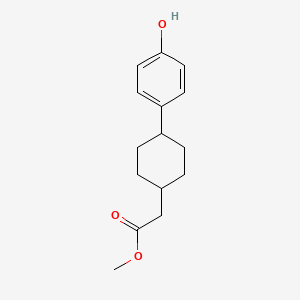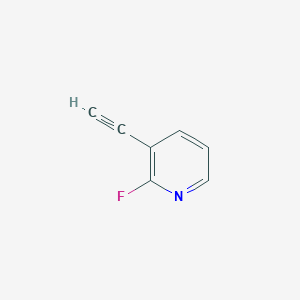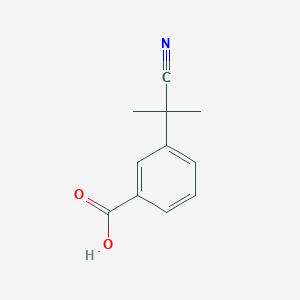
Acide 3-(2-cyanopropan-2-yl)benzoïque
Vue d'ensemble
Description
“3-(2-Cyanopropan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 872091-00-4 . It has a molecular weight of 189.21 and is a white to off-white solid .
Synthesis Analysis
The synthesis of “3-(2-Cyanopropan-2-yl)benzoic acid” involves the reaction of methyl 3-(2-cyanopropan-2-yl)benzoate with lithium hydroxide in a solution of tetrahydrofuran (THF), methanol, and water . The reaction is carried out at room temperature for 18 hours . After the reaction, the solution is concentrated and acidified with concentrated HCl to yield “3-(2-Cyanopropan-2-yl)benzoic acid” as a yellow solid .Molecular Structure Analysis
The molecular structure of “3-(2-Cyanopropan-2-yl)benzoic acid” consists of 11 carbon atoms, 11 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
“3-(2-Cyanopropan-2-yl)benzoic acid” is a white to off-white solid . It has a molecular weight of 189.21 . The compound is stored at room temperature .Applications De Recherche Scientifique
Pharmacologie
Acide 3-(2-cyanopropan-2-yl)benzoïque: est exploré en pharmacologie pour son potentiel à contribuer au développement de nouveaux médicaments. Sa structure peut être utilisée pour synthétiser des composés qui peuvent interagir avec diverses cibles biologiques. La lipophilie et la solubilité dans l'eau du composé sont des paramètres clés dans la conception de médicaments, influençant les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) d'un médicament .
Science des matériaux
En science des matériaux, la structure moléculaire de ce composé pourrait être précieuse dans la synthèse de nouveaux matériaux. Sa partie acide benzoïque peut être fonctionnalisée pour créer des polymères aux caractéristiques spécifiques, telles qu'une résistance accrue ou une conductivité électrique modifiée. La stabilité du composé à température ambiante le rend approprié pour diverses techniques de traitement des matériaux .
Synthèse chimique
This compound: sert de bloc de construction en synthèse chimique. Il peut être utilisé pour construire des molécules complexes par le biais de diverses réactions organiques. Son groupe cyano est particulièrement réactif et peut être transformé en d'autres groupes fonctionnels, élargissant la polyvalence de ce composé en chimie synthétique .
Biochimie
En biochimie, ce composé peut être utilisé pour étudier les réactions catalysées par les enzymes où la partie acide benzoïque agit comme un substrat ou un inhibiteur. Il pourrait également être impliqué dans la synthèse de biomolécules ou comme sonde pour comprendre les voies biochimiques .
Chimie analytique
Les chimistes analytiques pourraient utiliser l'this compound comme étalon ou réactif dans les méthodes chromatographiques pour quantifier ou identifier d'autres substances. Ses propriétés spectrales uniques peuvent aider au développement de nouvelles techniques analytiques .
Sciences de l'environnement
L'impact environnemental de l'this compound et de ses dérivés peut être étudié pour comprendre leur biodégradabilité et leur toxicité potentielle. Ceci est crucial pour évaluer les risques environnementaux associés à l'utilisation de ces composés dans diverses industries .
Safety and Hazards
The safety information for “3-(2-Cyanopropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
Propriétés
IUPAC Name |
3-(2-cyanopropan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2,7-12)9-5-3-4-8(6-9)10(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCTXXVTZNQKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720406 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872091-00-4 | |
| Record name | 3-(2-Cyanopropan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

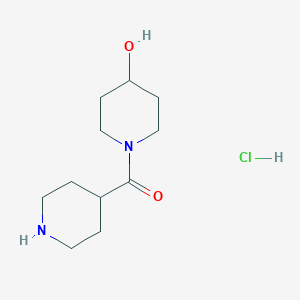
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)

